molecular formula C8H3Cl2F3O B1320832 3-Chloro-4-(trifluoromethyl)benzoyl chloride CAS No. 1092460-77-9

3-Chloro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B1320832
CAS No.: 1092460-77-9
M. Wt: 243.01 g/mol
InChI Key: KKXPAIGCYQCQHM-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Mode of Action

The mode of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various chemical reactions, including nucleophilic acyl substitution . The trifluoromethyl group on the benzene ring may influence the reactivity of the compound, potentially increasing its electrophilicity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water.

    Suzuki-Miyaura Coupling: Reagents include arylboronic acids and palladium catalysts.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by the reaction with water.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPAIGCYQCQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611877
Record name 3-Chloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-77-9
Record name 3-Chloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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